2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride
Description
2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride is a heterocyclic compound featuring two pyridine rings connected at positions 2 and 3 of the central pyridine core, with a dihydrochloride salt formulation. Its molecular formula is C₁₀H₁₀N₃·2HCl, yielding a molecular weight of 244.13 g/mol. This compound has been utilized in pharmaceutical research and development, particularly in the synthesis of ligands for biological targets. Direct safety or pharmacological data for this compound are sparse, but insights can be inferred from structurally analogous pyridine derivatives.
Properties
IUPAC Name |
2-pyridin-4-ylpyridin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3.2ClH/c11-9-2-1-5-13-10(9)8-3-6-12-7-4-8;;/h1-7H,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDHFXWZGLRNSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride typically involves the reaction of 2,4’-bipyridine with ammonia or an amine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo substitution reactions with halogens or other electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions or other molecules to form coordination complexes . These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between 2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride and related compounds:
Table 1: Comparative Analysis of Pyridine-Based Dihydrochloride Derivatives
Key Structural and Functional Differences
Substituent Position and Type :
- The target compound features a pyridin-4-yl group at position 2, distinguishing it from analogs like 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (pyrrolidine substituent at position 4) and 2-Phenylpyridin-3-amine hydrochloride (phenyl group at position 2) . These substitutions influence electronic properties and binding affinities in biological systems.
Applications :
- The discontinuation of 2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride contrasts with the ongoing use of 4-Phenylpyridin-3-amine dihydrochloride (CAS 52311-43-0) in research, which shows 97% structural similarity to the target .
Synthetic Routes: Similar compounds, such as 4-phenoxy-N-(2-(prop-2-yn-1-yloxy)benzyl)pyridin-3-amine, are synthesized via nitro group reduction and Schiff base formation , suggesting analogous pathways for the target compound.
Research Findings and Trends
- Pharmacological Potential: Pyridine-amine derivatives are explored for their affinity to central nervous system targets (e.g., TSPO ligands in ). The target compound’s discontinuation may reflect challenges in stability or efficacy compared to alternatives like phenyl-substituted analogs.
- Commercial Viability : Suppliers like ECHEMI prioritize compounds such as Rac-(2R,3S)-2-(pyridin-4-yl)oxolan-3-amine dihydrochloride (CAS 2059908-07-3) , which offer better solubility or synthetic feasibility.
Notes
- Safety data for 2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride are inferred from structural analogs; direct studies are unavailable.
- Discontinuation highlights the need for alternative compounds in pharmaceutical R&D, such as 2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine dihydrochloride (CAS 1376393-91-7), which integrates oxadiazole moieties for enhanced bioactivity .
Biological Activity
2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for drug development.
- IUPAC Name : 2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride
- Molecular Formula : C10H10Cl2N2
- Molecular Weight : 237.11 g/mol
The biological activity of 2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound has been shown to exhibit inhibitory effects on specific kinases, which play crucial roles in cancer progression and inflammation.
Anticancer Activity
Research indicates that derivatives of pyridine compounds, including 2-(Pyridin-4-yl)pyridin-3-amine, exhibit potent anticancer properties. For instance, studies have demonstrated that related compounds can inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition can lead to apoptosis in cancer cells, making these compounds valuable in cancer therapy.
Anti-inflammatory Effects
In addition to anticancer properties, this compound has shown potential anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines by blocking specific signaling pathways in immune cells.
Case Studies
- In Vitro Studies : A study evaluated the effects of 2-(Pyridin-4-yl)pyridin-3-amine on various cancer cell lines, including MCF7 and MDA-MB-231. The compound exhibited significant growth inhibition with IC50 values ranging from 1 to 10 μM, indicating its potential as a therapeutic agent in breast cancer treatment.
- In Vivo Studies : In animal models, administration of this compound resulted in reduced tumor growth and improved survival rates compared to control groups. These findings support the compound's efficacy in vivo and its potential for further development as an anticancer drug.
Safety and Toxicity
Preliminary toxicity studies have indicated that 2-(Pyridin-4-yl)pyridin-3-amine dihydrochloride has a favorable safety profile at therapeutic doses. No significant acute toxicity was observed in animal models at doses up to 2000 mg/kg.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
